molecular formula C24H19NO2 B12461782 4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate

4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12461782
M. Wt: 353.4 g/mol
InChI Key: AUFQNBLQZIDERC-UHFFFAOYSA-N
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Description

4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acids, while reduction may produce quinoline-4-carboxylates with different substituents.

Scientific Research Applications

4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 3-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

(4-methylphenyl) 3-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H19NO2/c1-16-12-14-19(15-13-16)27-24(26)22-17(2)23(18-8-4-3-5-9-18)25-21-11-7-6-10-20(21)22/h3-15H,1-2H3

InChI Key

AUFQNBLQZIDERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

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